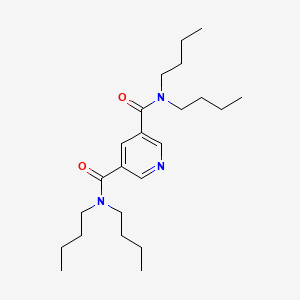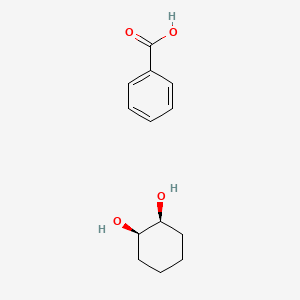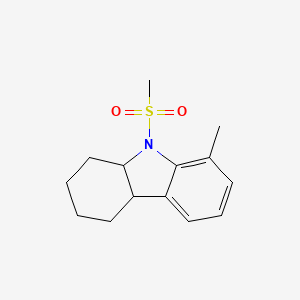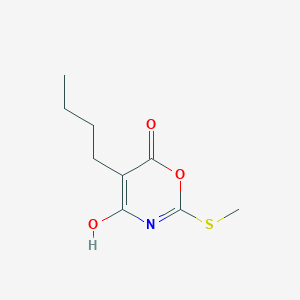
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is a synthetic organic compound that belongs to the pyridine-2,6-dicarboxamide family. This compound is characterized by its pyridine ring substituted with two carboxamide groups, each bonded to two butyl groups. It is known for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with butylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,6-dicarboxamide derivatives with reduced butyl groups.
Substitution: Formation of substituted pyridine-2,6-dicarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize reactive metal complexes.
Biology: Employed in the synthetic modeling of metalloenzyme active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide involves its ability to coordinate with metal ions through its carboxamide groups. This coordination stabilizes the metal ions and facilitates various catalytic processes. The compound can also interact with biological molecules, mimicking the active sites of metalloenzymes and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the butyl substitutions, making it less hydrophobic.
N,N’-dibutylpyridine-2,6-dicarboxamide: Contains only two butyl groups, resulting in different solubility and reactivity properties.
Pyridine-2,6-dicarboxylic acid: The parent compound without any amide or butyl substitutions.
Uniqueness
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is unique due to its four butyl groups, which enhance its hydrophobicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination and stabilization of reactive species .
Eigenschaften
CAS-Nummer |
393525-13-8 |
|---|---|
Molekularformel |
C23H39N3O2 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C23H39N3O2/c1-5-9-13-25(14-10-6-2)22(27)20-17-21(19-24-18-20)23(28)26(15-11-7-3)16-12-8-4/h17-19H,5-16H2,1-4H3 |
InChI-Schlüssel |
QRHVLBFHNAFZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC(=CN=C1)C(=O)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)

![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)

![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)

